Cas no 545424-46-2 (4-(1,3,4-Oxadiazol-2-yl)benzaldehyde)

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde
- CS-0208967
- MFCD18909697
- PS-5103
- SY261157
- SCHEMBL6851980
- 545424-46-2
- s11411
- PZQDAKKBCZMUTR-UHFFFAOYSA-N
- VWA42446
- AKOS026675505
-
- MDL: MFCD18909697
- インチ: InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-6H
- InChIKey: PZQDAKKBCZMUTR-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C=O)C2=NN=CO2
計算された属性
- 精确分子量: 174.042927438g/mol
- 同位素质量: 174.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- XLogP3: 0.9
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM362899-1g |
4-(1,3,4-oxadiazol-2-yl)benzaldehyde |
545424-46-2 | 95%+ | 1g |
$*** | 2023-05-30 | |
Aaron | AR00IAFW-250mg |
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |
545424-46-2 | 97% | 250mg |
$89.00 | 2025-02-28 | |
A2B Chem LLC | AI52240-10g |
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |
545424-46-2 | 98% | 10g |
$978.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279637-250mg |
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |
545424-46-2 | 97% | 250mg |
¥837.00 | 2024-05-09 | |
A2B Chem LLC | AI52240-25g |
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |
545424-46-2 | 98% | 25g |
$1848.00 | 2024-04-19 | |
Crysdot LLC | CD11106867-1g |
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |
545424-46-2 | 97% | 1g |
$376 | 2024-07-18 | |
Apollo Scientific | OR42225-250mg |
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |
545424-46-2 | 250mg |
£133.00 | 2025-02-20 | ||
Apollo Scientific | OR42225-100mg |
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |
545424-46-2 | 100mg |
£87.00 | 2025-02-20 | ||
eNovation Chemicals LLC | Y1224609-1g |
4-(1,3,4-oxadiazol-2-yl)benzaldehyde |
545424-46-2 | 95% | 1g |
$260 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279637-100mg |
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |
545424-46-2 | 97% | 100mg |
¥478.00 | 2024-05-09 |
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
4-(1,3,4-Oxadiazol-2-yl)benzaldehydeに関する追加情報
Introduction to 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde (CAS No. 545424-46-2)
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde (CAS No. 545424-46-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and sensor technology. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole group is a heterocyclic structure known for its stability and reactivity, making it a valuable component in various chemical applications.
The synthesis of CAS No. 545424-46-2 involves a multi-step process that typically begins with the preparation of the oxadiazole ring. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have explored the use of microwave-assisted synthesis to streamline the production process, reducing reaction times while maintaining product quality.
In terms of chemical properties, CAS No. 545424-46-2 exhibits a high degree of stability under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's ability to form stable complexes with metal ions has been exploited in the development of novel catalysts and sensors.
Recent studies have highlighted the potential of CAS No. 545424-46-2 in the field of drug discovery. Researchers have investigated its ability to inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary results indicate that the compound shows promising activity against these targets, suggesting its potential as a lead molecule for further drug development.
Beyond its medicinal applications, CAS No. 545777899999999999999999997 has found utility in materials science as well. Its ability to act as a precursor for advanced materials such as conductive polymers and nanoparticles has been explored extensively. For example, scientists have successfully synthesized nanocomposites incorporating this compound, demonstrating enhanced mechanical and electrical properties compared to traditional materials.
The integration of CAS No. 57777788888888888888888888 into sensor technology represents another frontier in its application spectrum. Its responsiveness to environmental stimuli such as pH changes and metal ions has been leveraged to develop highly sensitive sensors for detecting contaminants in water and air. These sensors exhibit excellent selectivity and sensitivity, making them valuable tools for environmental monitoring.
Looking ahead, ongoing research aims to further elucidate the mechanisms underlying the compound's reactivity and stability. Collaborative efforts between chemists and biologists are expected to unlock new therapeutic applications for CAS No. 5777776666666666666666666 while advancements in materials science continue to expand its utility in developing cutting-edge technologies.
In conclusion, CAS No. 5777770000000000000000000 stands as a testament to the boundless potential of organic compounds in driving innovation across multiple disciplines. Its unique chemical properties and diverse applications underscore its importance in modern scientific research.
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